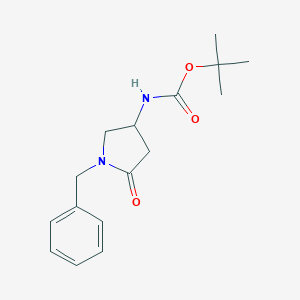

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSNXICUDZJXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from L-glutamic acid, involving the formation of a pyroglutamate intermediate, followed by N-benzylation, introduction of the 3-amino group via a Hofmann rearrangement, and concluding with Boc-protection. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are provided to facilitate its application in a research and development setting.

I. Overview of the Synthetic Pathway

The synthesis of the target compound, this compound, can be strategically approached from the readily available chiral starting material, L-glutamic acid. The pathway involves the following key transformations:

-

Cyclization to Pyroglutamic Acid: L-glutamic acid is first converted to (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) through thermal cyclization.

-

Esterification: The carboxylic acid of pyroglutamic acid is esterified to prevent its interference in subsequent reactions.

-

N-Benzylation: The nitrogen of the pyroglutamate ring is benzylated using benzyl bromide.

-

Amidation: The ester is converted to a primary amide, a necessary precursor for the Hofmann rearrangement.

-

Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to introduce an amino group at the 3-position of the pyrrolidinone ring.

-

Boc Protection: The newly introduced amino group is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

II. Visualized Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthesis pathway of this compound.

III. Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of (S)-5-Oxopyrrolidine-2-carboxylic acid (Pyroglutamic Acid)

-

Procedure: L-Glutamic acid (1.0 eq) is placed in a round-bottom flask and heated in an oil bath at 180-190°C. The solid melts and evolves water. The reaction is continued for 2 hours until no more water is evolved. The resulting molten mass is allowed to cool to room temperature, and the solid product is recrystallized from water to yield (S)-5-oxopyrrolidine-2-carboxylic acid.

Step 2: Synthesis of (S)-Methyl 5-oxopyrrolidine-2-carboxylate

-

Procedure: (S)-5-Oxopyrrolidine-2-carboxylic acid (1.0 eq) is suspended in methanol (10 vol). The suspension is cooled to 0°C, and thionyl chloride (1.2 eq) is added dropwise. The reaction mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give (S)-methyl 5-oxopyrrolidine-2-carboxylate.

Step 3: Synthesis of (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

-

Procedure: To a solution of (S)-methyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in anhydrous DMF (10 vol) at 0°C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred for 30 minutes at 0°C, and then benzyl bromide (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Step 4: Synthesis of (S)-1-Benzyl-5-oxopyrrolidine-2-carboxamide

-

Procedure: (S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol (20 vol). The flask is sealed and stirred at room temperature for 48 hours. The solvent is removed under reduced pressure to yield (S)-1-benzyl-5-oxopyrrolidine-2-carboxamide.

Step 5: Synthesis of (S)-3-Amino-1-benzyl-5-oxopyrrolidine

-

Procedure: A solution of sodium hydroxide (4.0 eq) in water (10 vol) is cooled to 0°C, and bromine (1.1 eq) is added dropwise to form a sodium hypobromite solution. In a separate flask, (S)-1-benzyl-5-oxopyrrolidine-2-carboxamide (1.0 eq) is dissolved in a mixture of water and dioxane. The amide solution is then added to the cold sodium hypobromite solution. The reaction mixture is stirred at 0°C for 1 hour and then heated to 70°C for 2 hours. After cooling, the solution is extracted with dichloromethane. The combined organic layers are dried and concentrated to give (S)-3-amino-1-benzyl-5-oxopyrrolidine.

Step 6: Synthesis of this compound

-

Procedure: To a solution of (S)-3-amino-1-benzyl-5-oxopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (15 vol) at 0°C is added a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in dichloromethane. The reaction mixture is stirred at room temperature for 12 hours. The solution is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final product, this compound.[1][2]

IV. Quantitative Data Summary

The following tables summarize the molar equivalents and expected yields for each step of the synthesis. Note that yields are estimates based on similar reactions and should be optimized.

Table 1: Reagent Quantities

| Step | Starting Material | Reagent 1 | Molar Eq. (Reagent 1) | Reagent 2 | Molar Eq. (Reagent 2) | Solvent |

| 1 | L-Glutamic Acid | - | - | - | - | None |

| 2 | Pyroglutamic Acid | Thionyl chloride | 1.2 | Methanol | Solvent | Methanol |

| 3 | Pyroglutamic Ester | Sodium Hydride | 1.1 | Benzyl Bromide | 1.1 | DMF |

| 4 | N-Benzyl Ester | Ammonia | Excess | Methanol | Solvent | Methanol |

| 5 | N-Benzyl Amide | Sodium Hydroxide | 4.0 | Bromine | 1.1 | Water/Dioxane |

| 6 | Amino Intermediate | Di-tert-butyl dicarbonate | 1.1 | Triethylamine | 1.5 | Dichloromethane |

Table 2: Reaction Conditions and Expected Yields

| Step | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | 180-190 | 2 | >90 |

| 2 | 0 to RT | 24 | 85-95 |

| 3 | 0 to RT | 12 | 70-85 |

| 4 | RT | 48 | >90 |

| 5 | 0 to 70 | 3 | 50-70 |

| 6 | 0 to RT | 12 | 80-95 |

V. Conclusion

This technical guide outlines a robust and logical synthetic pathway for this compound starting from L-glutamic acid. The provided experimental protocols and quantitative data serve as a solid foundation for researchers to produce this valuable compound. As with any multi-step synthesis, optimization of each step is recommended to achieve the desired purity and yield for specific research applications.

References

An In-depth Technical Guide to tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. Despite extensive investigation, detailed experimental data regarding its specific quantitative physicochemical properties, spectroscopic analysis, and biological activity remains limited in publicly accessible literature. This document consolidates available information and highlights areas requiring further research to fully elucidate the compound's profile for potential applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a pyrrolidinone core, a benzyl group, and a tert-butoxycarbonyl (Boc) protecting group. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The Boc protecting group suggests its utility as a synthetic intermediate where the protected amine can be deprotected under specific conditions for further functionalization. The benzyl group can influence the molecule's lipophilicity and potential for aromatic interactions with biological targets.

This guide aims to provide a thorough summary of the known information about this compound and to identify the gaps in our current understanding.

Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 478832-03-0 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₃ | |

| Molecular Weight | 290.36 g/mol | |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Melting Point | Data not available | Requires experimental determination |

| Boiling Point | Data not available | Requires experimental determination |

| Solubility | Data not available | Requires experimental determination in various solvents (e.g., water, DMSO, ethanol) |

| pKa | Data not available | Requires experimental or computational determination |

| logP | Data not available | Requires experimental or computational determination |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be inferred from related literature. A plausible synthetic route is outlined below.

Logical Synthesis Workflow

The synthesis would likely involve the formation of the pyrrolidinone ring, followed by N-benzylation and introduction of the Boc-protected amine.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not available in the reviewed literature. Researchers would need to develop and optimize a synthetic route based on established methods for the formation of substituted pyrrolidinones and amine protections.

Spectroscopic Characterization

No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. The characterization of this compound would be essential to confirm its identity and purity after synthesis.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Its structural similarity to other biologically active pyrrolidinones suggests that it could be a candidate for screening in various therapeutic areas, such as oncology, neurology, or infectious diseases.

Proposed Research Workflow for Biological Evaluation

A logical workflow for the initial biological evaluation of this compound is proposed below.

Caption: A proposed workflow for assessing the biological activity of the title compound.

Conclusion and Future Directions

This compound is a compound of interest due to its chemical structure, which incorporates motifs commonly found in medicinally relevant molecules. However, a significant lack of publicly available experimental data on its physicochemical properties, a detailed synthetic protocol, and its biological activity is a major barrier to its further development.

Future research should focus on:

-

De novo synthesis and purification of the compound.

-

Comprehensive characterization using modern analytical techniques, including NMR, IR, and mass spectrometry, to establish a reference dataset.

-

Determination of key physicochemical properties such as melting point, solubility, and logP.

-

Broad-spectrum biological screening to identify potential therapeutic applications.

The generation of this fundamental data is a prerequisite for any meaningful exploration of this compound in the context of drug discovery and development.

References

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate CAS number and structure

CAS Number: 478832-03-0

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a fine chemical intermediate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document synthesizes information from structurally related molecules and established principles of organic chemistry. The guide covers its chemical structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and predicted spectroscopic data. Additionally, it discusses potential applications as a synthetic building block and outlines general safety considerations. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Chemical Structure and Properties

This compound is a derivative of pyrrolidinone, featuring a benzyl group at the 1-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The presence of the Boc protecting group makes it a valuable intermediate for the introduction of an amine functionality in a controlled manner during multi-step syntheses.

Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 478832-03-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₂₂N₂O₃ | Calculated |

| Molecular Weight | 290.36 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water | Analogy to similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis

A plausible synthetic route for this compound involves a two-step process starting from commercially available materials. The first step is the protection of the amine group of 3-aminopyrrolidine, followed by the benzylation of the pyrrolidine nitrogen. An alternative, and often preferred route in terms of regioselectivity, would be to start with a precursor that already contains the lactam, such as glutamic acid. A logical synthetic workflow is depicted below.

In-Depth Technical Guide: Spectral and Experimental Data for Tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data, experimental protocols, and logical workflows associated with the synthesis and characterization of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of the molecule, respectively.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H |

| 5.0-5.2 | br s | 1H | NH -Boc |

| 4.45 | s | 2H | Ph-CH ₂-N |

| 4.2-4.3 | m | 1H | CH -NHBoc |

| 3.4-3.6 | m | 2H | N-CH ₂-CH |

| 2.5-2.7 | m | 2H | CH-CH ₂-C=O |

| 1.45 | s | 9H | -C(CH ₃)₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C =O (amide) |

| 155.5 | C =O (carbamate) |

| 136.0 | Ar-C (quaternary) |

| 128.8 | Ar-C H |

| 127.7 | Ar-C H |

| 127.5 | Ar-C H |

| 80.0 | -C (CH₃)₃ |

| 50.0 | Ph-C H₂-N |

| 48.0 | C H-NHBoc |

| 45.0 | N-C H₂-CH |

| 35.0 | CH-C H₂-C=O |

| 28.3 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrations of specific bonds.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, broad | N-H stretch (carbamate) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970, 2870 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (lactam) |

| ~1685 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (carbamate) |

| ~1250, 1160 | Strong | C-O stretch (carbamate) |

| ~700 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 291.17 | [M+H]⁺ (Calculated for C₁₆H₂₂N₂O₃ + H⁺) |

| 235.15 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 191.10 | [M - Boc + H]⁺ (Loss of the Boc group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on common organic synthesis techniques for similar compounds.

Synthesis of this compound

Materials:

-

Commercially available starting materials and reagents.

-

Standard laboratory glassware and equipment.

-

Solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate, hexanes).

-

Purification medium (e.g., silica gel for column chromatography).

Procedure:

A common synthetic route involves the protection of a suitable amino acid derivative, followed by cyclization and subsequent benzylation.

-

Boc Protection of a Precursor: A suitable starting material, such as 4-amino-3-hydroxybutanoic acid, is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate in a solvent mixture such as dioxane and water.

-

Lactam Formation: The resulting Boc-protected amino acid is then cyclized to form the pyrrolidinone (lactam) ring. This can be accomplished using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent.

-

N-Benzylation: The final step is the benzylation of the lactam nitrogen. This is typically carried out by reacting the Boc-protected lactam with benzyl bromide in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization:

The structure and purity of the final compound are confirmed by the spectroscopic methods detailed above (NMR, IR, and MS).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathway and Experimental Workflow

Currently, there is no specific, well-documented signaling pathway or biological experimental workflow in the public domain that directly involves this compound. However, given its structural motifs, it is plausible that this compound could be investigated as a potential inhibitor of various enzymes or as a building block in the synthesis of more complex bioactive molecules.

The following diagram illustrates a general experimental workflow for screening a novel compound like this compound for its potential biological activity.

Caption: General workflow for the biological screening of a novel chemical entity.

An In-depth Technical Guide to the Solubility of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible databases, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed, standardized experimental protocol for its quantitative determination.

Predicted Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. The structure of this compound features both hydrophobic and hydrophilic regions, which will influence its solubility in various organic solvents.

-

Non-polar characteristics: The presence of a benzyl group and a tert-butyl group contributes to the molecule's non-polar nature. These bulky, hydrophobic moieties suggest that the compound will likely be soluble in non-polar organic solvents.

-

Polar characteristics: The carbamate and lactam (5-oxopyrrolidin) functionalities introduce polarity to the molecule through the presence of carbonyl and amine groups. These groups are capable of hydrogen bonding, which may enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility is expected to be lower in highly polar protic solvents like methanol and ethanol, and likely poor in very non-polar solvents such as hexanes.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively published. To obtain precise solubility values, experimental determination is necessary. The following table is provided as a template for researchers to populate with their own experimental data.

| Solvent | Predicted Solubility | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) | Temperature (°C) |

| Dichloromethane | High | |||

| Chloroform | High | |||

| Ethyl Acetate | Moderate to High | |||

| Acetone | Moderate to High | |||

| Tetrahydrofuran (THF) | Moderate | |||

| Acetonitrile | Moderate | |||

| Methanol | Low to Moderate | |||

| Ethanol | Low to Moderate | |||

| Isopropanol | Low | |||

| Toluene | Low | |||

| Hexanes | Very Low |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated quantitative analytical technique.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to individual glass vials.

-

Add a known volume of the desired organic solvent to each vial. Ensure there is enough solid to maintain an excess after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short time to permit the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method or another suitable analytical technique.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

3.3. Data Analysis

The solubility can be expressed in various units, most commonly in milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for Shake-Flask Solubility Determination.

References

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a chemical compound relevant to various research and development endeavors.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C16H22N2O3[1] |

| Molecular Weight | 290.36 g/mol [1] |

Structural and Logical Representation

To elucidate the relationship between the compound's nomenclature and its constituent chemical groups, the following diagram illustrates its structural components.

This guide serves as a foundational reference for professionals engaged in research and development activities involving this compound. The provided data and structural visualization are intended to support further investigation and application of this compound.

References

The Expanding Therapeutic Potential of 1-Benzyl-5-oxopyrrolidin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-5-oxopyrrolidin-3-amine scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its inherent structural features offer a versatile platform for chemical modification, leading to a diverse range of derivatives with significant potential across various disease areas. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental protocols related to the derivatization of this core molecule, with a focus on amide, sulfonamide, and urea analogs.

Core Synthesis: Accessing the 1-Benzyl-5-oxopyrrolidin-3-amine Scaffold

The synthesis of the foundational molecule, 1-benzyl-5-oxopyrrolidin-3-amine, is a critical first step in the exploration of its derivative space. A key and versatile method for its preparation involves the Curtius rearrangement of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[1][2] This reaction provides a reliable route to the primary amine, which serves as the crucial handle for subsequent derivatization.[1][2] The overall synthetic approach allows for the generation of the target amine with complete retention of stereochemistry at the migrating carbon, a significant advantage in the development of chiral drug candidates.[2]

The general workflow for the synthesis of the core amine and its subsequent derivatization is depicted below.

Caption: Synthetic workflow for 1-benzyl-5-oxopyrrolidin-3-amine and its derivatives.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific biological data for a wide range of 1-benzyl-5-oxopyrrolidin-3-amine derivatives is still an emerging area of research, the broader class of pyrrolidinone and pyrrolidine-2,5-dione derivatives has shown significant promise in several therapeutic areas. This suggests that derivatives of the 1-benzyl-5-oxopyrrolidin-3-amine core are likely to exhibit interesting pharmacological profiles.

Anticonvulsant Activity: Derivatives of the structurally related 3-aminopyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties.[3] Notably, compounds such as 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione have demonstrated potent antiseizure activity in various animal models, including those for pharmacoresistant seizures.[3] This suggests that modification of the 3-amino group of the 1-benzyl-5-oxopyrrolidin-3-amine core with various aryl groups could lead to the discovery of novel anticonvulsant agents.

Neuroprotective Effects: The 1-benzyl-5-oxopyrrolidine scaffold has been explored for its neuroprotective potential. For instance, a series of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have been shown to protect against N-methyl-d-aspartic acid (NMDA)-induced cytotoxicity.[4] This activity is linked to the attenuation of Ca2+ influx and suppression of NR2B upregulation, suggesting a potential role in treating neurodegenerative conditions.[4] Derivatization of the 3-amino group could modulate these neuroprotective properties and lead to compounds with improved efficacy and pharmacokinetic profiles.

Other Potential Applications: The versatility of the amine functional group allows for the introduction of a wide array of substituents, opening up possibilities for targeting other biological pathways. Amide, sulfonamide, and urea functionalities are prevalent in a vast number of clinically approved drugs and are known to participate in key hydrogen bonding interactions with biological targets. The exploration of these derivatives could lead to the identification of novel agents with anticancer, anti-inflammatory, or antimicrobial activities.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the core amine and its subsequent derivatization. Researchers should adapt these procedures based on the specific properties of the reagents and the desired final products.

Synthesis of 1-Benzyl-5-oxopyrrolidin-3-amine via Curtius Rearrangement

This protocol is based on the general principles of the Curtius rearrangement.[1][2]

Step 1: Formation of the Acyl Azide

-

To a solution of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., acetone, THF) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the mixture for 30-60 minutes at 0 °C.

-

Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature does not rise above 5 °C.

-

Continue stirring at 0 °C for 1-2 hours.

-

Extract the acyl azide into a suitable organic solvent (e.g., toluene, ethyl acetate) and wash with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

Step 2: Curtius Rearrangement and Hydrolysis

-

Heat the solution of the acyl azide in an anhydrous, inert solvent (e.g., toluene) at reflux until the evolution of nitrogen gas ceases (typically 1-3 hours). This will form the isocyanate intermediate.

-

Cool the reaction mixture and add a dilute acid solution (e.g., 1 M HCl).

-

Heat the mixture at reflux for 2-4 hours to hydrolyze the isocyanate.

-

Cool the reaction to room temperature and neutralize with a base (e.g., NaOH) to pH 8-9.

-

Extract the product, 1-benzyl-5-oxopyrrolidin-3-amine, with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

General Protocol for the Synthesis of Amide Derivatives

-

To a solution of 1-benzyl-5-oxopyrrolidin-3-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF), add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the desired acyl chloride or carboxylic acid anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amide derivative by column chromatography or recrystallization.

General Protocol for the Synthesis of Sulfonamide Derivatives

-

To a solution of 1-benzyl-5-oxopyrrolidin-3-amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane at 0 °C, add the desired sulfonyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 6-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute with the solvent and wash sequentially with water, dilute HCl, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude sulfonamide by column chromatography or recrystallization.

General Protocol for the Synthesis of Urea Derivatives

-

Dissolve 1-benzyl-5-oxopyrrolidin-3-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Add the desired isocyanate (1.05 eq) to the solution at room temperature.

-

Stir the reaction mixture for 2-16 hours.

-

Monitor the reaction progress by TLC.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting urea derivative by recrystallization or column chromatography.

Data Presentation

As this is an emerging field, a comprehensive table of quantitative data for a wide range of 1-benzyl-5-oxopyrrolidin-3-amine derivatives is not yet available in the public domain. However, based on the activity of related compounds, the following table illustrates how such data could be structured for comparative analysis. The values presented are hypothetical and for illustrative purposes only.

| Compound ID | R Group (Amide) | R' Group (Sulfonamide) | R'' Group (Urea) | Biological Target | IC50/EC50 (µM) |

| BDA-01 | -COCH3 | Target X | 15.2 | ||

| BDA-02 | -COPh | Target X | 8.7 | ||

| BDS-01 | -SO2CH3 | Target Y | 22.5 | ||

| BDS-02 | -SO2Ph | Target Y | 12.1 | ||

| BDU-01 | -CONHPh | Target Z | 5.4 | ||

| BDU-02 | -CONH(4-Cl-Ph) | Target Z | 2.1 |

Visualization of Key Relationships

The following diagrams illustrate the key logical relationships in the synthesis and potential applications of 1-benzyl-5-oxopyrrolidin-3-amine derivatives.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives [ruj.uj.edu.pl]

- 4. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of Boc-Protected Pyrrolidinone in Modern Synthesis: A Technical Guide

The pyrrolidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals, natural products, and chiral catalysts.[1][2] Its prevalence has driven significant research into efficient and stereoselective synthetic methodologies. Within this context, N-Boc-protected pyrrolidine and its derivatives, such as N-Boc-2-pyrrolidinone, have emerged as exceptionally versatile and valuable building blocks for organic synthesis.[3][4] The tert-butoxycarbonyl (Boc) protecting group offers a crucial advantage: it is stable under a wide range of basic, nucleophilic, and reductive conditions, yet can be readily removed under mild acidic conditions.[5][6] This orthogonality allows for precise and selective transformations at other positions of the pyrrolidine scaffold, making it an indispensable tool for researchers, scientists, and drug development professionals.[5][7]

This technical guide provides an in-depth analysis of the applications of Boc-protected pyrrolidinone and its analogues in synthesis, focusing on key transformations, quantitative performance data, and detailed experimental protocols.

Core Applications in Asymmetric Synthesis

The primary utility of Boc-protected pyrrolidine lies in its role as a precursor to high-value, enantioenriched molecules. This is largely achieved through the direct, stereocontrolled functionalization of the pyrrolidine ring or by using chiral pyrrolidine derivatives as organocatalysts.

Asymmetric α-Functionalization of N-Boc-Pyrrolidine

A powerful strategy for synthesizing chiral 2-substituted pyrrolidines is the catalytic asymmetric deprotonation of N-Boc-pyrrolidine.[8] This methodology, pioneered by Beak, involves the use of a chiral ligand, typically (-)-sparteine, in complex with an organolithium base like sec-butyllithium (s-BuLi).[8][9][10] This chiral complex selectively removes one of the enantiotopic α-protons, generating a configurationally stable 2-lithio-N-Boc-pyrrolidine intermediate at low temperatures.[8] This intermediate can then be trapped by a variety of electrophiles to yield the desired enantioenriched product.[8][9]

To enhance the stability and reactivity of the organometallic intermediate, a transmetalation step with zinc chloride (ZnCl₂) is often employed.[11][12] The resulting organozinc reagent is more configurationally robust at higher temperatures and is a key participant in subsequent cross-coupling reactions.[9][11] This one-pot deprotonation/transmetalation/cross-coupling sequence has been successfully applied to synthesize a diverse array of 2-aryl-N-Boc-pyrrolidines via palladium-catalyzed Negishi coupling.[11][13][14]

Organocatalysis

Chiral pyrrolidine derivatives, often synthesized from Boc-protected precursors, are powerful organocatalysts for a variety of asymmetric transformations, including Aldol, Michael, and Mannich reactions.[15][16] For instance, Boc-L-prolinamide has demonstrated success in catalyzing the asymmetric aldol reaction to construct β-hydroxy carbonyl compounds with controlled stereochemistry.[15] These catalysts typically operate by forming a nucleophilic enamine intermediate with a carbonyl donor, which then attacks an electrophilic acceptor. The chiral pyrrolidine scaffold dictates the facial selectivity of the attack, leading to high enantioselectivity in the final product.[15]

Applications in Pharmaceutical and Flavor Synthesis

Beyond asymmetric catalysis, Boc-protected pyrrolidinones are key intermediates in the synthesis of pharmacologically active ingredients and fine chemicals.[3][17] They are frequently used in multicomponent reactions, such as the Ugi reaction, to rapidly assemble complex molecular scaffolds.[3][18] This efficiency is highly valuable in drug discovery for creating libraries of compounds for screening.[3]

Furthermore, N-Boc-2-pyrrolidinone serves as a precursor in the flavor industry. Through specific oxidative reactions, it can be converted into naturally occurring Maillard flavors, which are essential for the sensory characteristics of many food products.[3][18]

Quantitative Data Summary

The effectiveness of synthetic methods involving Boc-protected pyrrolidines is best evaluated through quantitative metrics. The following tables summarize the performance of various catalytic systems.

Table 1: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Aldol Reaction [15]

| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

|---|---|---|---|---|---|---|---|---|

| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 |

| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 99 |

| Boc-L-Prolinamide (1c) | Benzaldehyde | Cyclohexanone | DMSO | RT | 72 | 90 | 90:10 | 98 |

Table 2: Enantioconvergent Ni-Catalyzed Cross-Coupling of Racemic α-Zincated N-Boc-pyrrolidine [19]

| Entry | Alkyl Halide | Catalyst Loading (mol %) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Cyclohexyl iodide | 10 | 86 | 93 |

| 2 | Cyclopentyl bromide | 10 | 88 | 94 |

| 3 | n-Hexyl iodide | 10 | 75 | 88 |

| 4 | Isobutyl bromide | 10 | 65 | 90 |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthesis. The following are representative protocols for key transformations involving Boc-protected pyrrolidines.

Protocol 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine[21][22]

This protocol describes the standard procedure for protecting the secondary amine of a pyrrolidine derivative.

-

Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-hydroxypyrrolidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).

-

Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition : Add triethylamine (1.2 eq) to the stirred solution.

-

Reagent Addition : Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.[20]

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[20]

-

Work-up : Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM (3 x 10 mL).

-

Isolation : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-(-)-N-Boc-3-pyrrolidinol. A typical yield for this reaction is >95%.[20]

Protocol 2: Asymmetric α-Arylation of N-Boc-Pyrrolidine via Negishi Coupling[14]

This one-pot procedure provides enantioenriched 2-aryl-N-Boc-pyrrolidines.

-

Inert Conditions : An oven-dried, three-necked round-bottomed flask is attached to a Schlenk line under a nitrogen atmosphere.

-

Reagent Charging : Charge the flask with methyl tert-butyl ether (MTBE), N-Boc-pyrrolidine (1.20 equiv), and (+)-sparteine (1.20 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.[13]

-

Deprotonation : Add sec-BuLi (1.30 equiv) dropwise over 30 minutes, maintaining the internal temperature below -65 °C. Age the resulting orange-red solution at -78 °C for 3 hours.[13]

-

Transmetalation : Add a 0.7 M solution of ZnCl₂ in THF (1.40 equiv) dropwise over 60 minutes, keeping the internal temperature below -65 °C. After addition, remove the cooling bath and allow the mixture to warm to room temperature.[13]

-

Catalyst Preparation : In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P-HBF₄ (0.10 equiv) in MTBE.

-

Cross-Coupling : Add the aryl bromide (1.00 equiv) to the organozinc solution, followed by the catalyst solution. Stir the reaction at room temperature until completion (monitor by HPLC or LC-MS).

-

Work-up and Purification : Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.[15]

Conclusion

N-Boc-protected pyrrolidinone and its related analogues are invaluable intermediates in modern organic synthesis. Their utility spans from the construction of chiral building blocks via elegant asymmetric deprotonation strategies to their application as robust organocatalysts.[8][15] The Boc group provides a reliable method for masking the reactivity of the pyrrolidine nitrogen, enabling complex synthetic sequences that are crucial for the development of new pharmaceuticals and other high-value chemicals.[5][21] The detailed protocols and quantitative data provided herein serve as a resource for chemists to effectively harness the synthetic potential of these versatile scaffolds.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling considerations for tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, namely tert-butyl carbamate and tert-butyl (5-oxopyrrolidin-3-yl)carbamate, to infer potential hazards and recommend best practices for its use in a research and development setting.

Compound Identification and Properties

While detailed experimental data for the target compound is scarce, physical and chemical properties can be extrapolated from its constituent parts and analogs.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₃ | Calculated |

| Molecular Weight | 306.36 g/mol | Calculated |

| CAS Number | 478832-03-0 | ChemicalBook[1] |

| Appearance | Likely a solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

Hazard Identification and Classification

The GHS hazard classification for the closely related compound, tert-butyl (5-oxopyrrolidin-3-yl)carbamate, provides a strong indication of the potential hazards associated with this compound.

| Hazard Class | Hazard Category | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | PubChem[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | PubChem[2] |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if you feel unwell.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: Safe Handling and Use

The following protocols are based on best practices for handling fine chemicals with the anticipated hazard profile.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles or a face shield (European Standard - EN 166).

-

Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves before use.

-

Body Protection: A lab coat or long-sleeved clothing.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced, a NIOSH-approved respirator is recommended.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

Use of a chemical fume hood is strongly recommended, especially when handling powders or generating dust.

Storage

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[3]

-

Incompatible materials include strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these procedures:

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: For spills, prevent further spread.

-

Decontaminate: Use appropriate absorbent materials for liquid spills. For solid spills, carefully sweep up to avoid generating dust and place in a suitable, labeled container for disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention.

-

Stability and Reactivity

-

Chemical Stability: Expected to be stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Hazardous Polymerization: Not expected to occur.

Toxicological Information

No specific toxicological data is available for this compound. The toxicological properties have not been fully investigated.[3][4] The hazard assessment is based on the GHS classifications of a close structural analog. It should be handled with the assumption that it is harmful if swallowed, in contact with skin, or if inhaled.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally related compounds. It is not a substitute for a formal risk assessment and should be used in conjunction with a comprehensive understanding of laboratory safety practices. Always consult the latest safety information and institutional guidelines before handling any chemical.

References

The Pyrrolidinone Core: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone scaffold, a five-membered lactam, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile binding properties and presence in a wide array of biologically active compounds.[1] This in-depth technical guide provides a comprehensive overview of substituted pyrrolidinone compounds, focusing on their synthesis, therapeutic applications, and the experimental methodologies used to evaluate their activity.

Core Applications and Biological Activity

Substituted pyrrolidinone derivatives have demonstrated a remarkable breadth of biological activities, with significant therapeutic applications in neurology, oncology, and anti-inflammatory research.[2][3] Their unique structural features, including polarity, hydrogen bonding capability, and conformational flexibility, allow them to interact with a diverse range of biological targets.[1]

Neurological Applications: Targeting Synaptic Vesicle Protein 2A (SV2A)

A prominent class of pyrrolidinone-based drugs is the racetams, known for their cognitive-enhancing (nootropic) and anticonvulsant properties.[1] Levetiracetam, a key antiepileptic drug, exerts its effect by binding to the synaptic vesicle protein 2A (SV2A), a crucial component in the regulation of neurotransmitter release.[4][5] The interaction is highly specific, and a strong correlation exists between the binding affinity of levetiracetam analogs for SV2A and their anticonvulsant potency.[6][7]

Quantitative Data: SV2A Binding Affinity of Levetiracetam and Analogs

The following table summarizes the binding affinities of levetiracetam and its derivatives for the SV2A protein, providing a clear comparison of their potencies.

| Compound | Target | Binding Affinity (Ki or IC50) | Species/System |

| Levetiracetam | SV2A | ~600 nM (Ki) | Human SV2A |

| Brivaracetam | SV2A | ~30 nM (Ki) | Human SV2A |

| Seletracetam | SV2A | ~10-fold higher affinity than Levetiracetam | Human SV2A |

| ucb 30889 | SV2A | Kd = 53-75 nM | Human brain and CHO cells expressing SV2A |

Data sourced from multiple studies.[7][8][9]

Oncological Applications: Inhibition of Tyrosine Kinase Receptors

In oncology, substituted pyrrolidinones have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[10] These receptors are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10][11] By inhibiting these signaling pathways, pyrrolidinone derivatives can effectively suppress tumor angiogenesis and proliferation.

Quantitative Data: Inhibitory Activity of Pyrrolidinone Derivatives against VEGFR-2 and PDGFRβ

This table presents the half-maximal inhibitory concentrations (IC50) of various substituted pyrrolidinone compounds against VEGFR-2 and PDGFRβ, highlighting their potential as anticancer agents.

| Compound | Target | IC50 (nM) |

| Sunitinib (Reference) | VEGFR-2 | 179 |

| Sunitinib (Reference) | PDGFRβ | - |

| Compound 7 | VEGFR-2 | 160 |

| Compound 13 | VEGFR-2 | 150 |

| Compound 14 | VEGFR-2 | 120 |

| Compound 15 | VEGFR-2 | 22 |

| Compound 15 | PDGFRβ | 2.75 |

Data from a study on 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives.[10][12]

Quantitative Data: Anticancer Activity of Pyrrolidinone-Hydrazone Derivatives

The following table showcases the anticancer activity (EC50) of diphenylamine-pyrrolidin-2-one-hydrazone derivatives against various cancer cell lines.

| Compound | IGR39 (Melanoma) EC50 (µM) | PPC-1 (Prostate) EC50 (µM) | MDA-MB-231 (Breast) EC50 (µM) | Panc-1 (Pancreatic) EC50 (µM) |

| 3 | 20.2 ± 2.01 | >50 | >50 | >50 |

| 4 | 10.3 ± 1.01 | 15.2 ± 1.12 | >50 | >50 |

| 13 | 2.50 ± 0.46 | 3.63 ± 0.45 | 5.10 ± 0.80 | 5.77 ± 0.80 |

EC50 values represent the concentration required to inhibit 50% of cell growth. Data sourced from a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives.[13][14]

Key Signaling Pathways

The biological effects of substituted pyrrolidinones are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[11] This initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.[3][4][15]

Caption: VEGFR-2 signaling pathway and its inhibition.

PDGFRβ Signaling Pathway

Similar to VEGFR-2, Platelet-Derived Growth Factor (PDGF) binding to its receptor, PDGFRβ, leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the Ras-MAPK and PI3K pathways, which are involved in cell growth, differentiation, and migration.[16]

Caption: PDGFRβ signaling pathway and its inhibition.

Experimental Protocols

The evaluation of substituted pyrrolidinone compounds relies on a variety of well-established experimental protocols. The following sections provide detailed methodologies for key assays.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidinone compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.

Caption: Experimental workflow for the MTT assay.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

-

Reaction Setup: In a 96-well plate, add the test compound, a phosphate donor (ATP), and a substrate peptide specific for VEGFR-2.

-

Enzyme Addition: Initiate the reaction by adding recombinant VEGFR-2 enzyme.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the remaining ATP.

-

Data Analysis: The inhibitory activity is calculated as the percentage of remaining kinase activity in the presence of the compound compared to a control without the inhibitor.

SV2A Radioligand Binding Assay

This assay is used to determine the binding affinity of compounds to the SV2A protein.[19][20]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a source rich in SV2A (e.g., rat brain tissue or cells engineered to express SV2A).

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand known to bind to SV2A (e.g., [³H]-levetiracetam) and various concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The data is used to generate a competition binding curve, from which the IC50 and subsequently the Ki (inhibitory constant) of the test compound can be calculated.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

- 16. sinobiological.com [sinobiological.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and first synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Strategy

The proposed synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate commences with the readily available starting material, L-glutamic acid. The strategy involves a four-step sequence:

-

Cyclization and N-Benzylation: L-glutamic acid is first converted to N-benzyl-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid derivative).

-

Curtius Rearrangement: The carboxylic acid is then transformed into an isocyanate via a Curtius rearrangement.

-

Carbamate Formation: The resulting isocyanate is trapped with tert-butanol to yield the Boc-protected amine.

-

Decarboxylation: The final step involves the decarboxylation of the ester to afford the target molecule.

This synthetic approach is robust and allows for the potential generation of analogs by varying the starting materials and reagents.

Experimental Protocols

Step 1: Synthesis of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid

-

Reaction Setup: To a solution of L-glutamic acid (1 equivalent) in water, add benzaldehyde (1.1 equivalents) and palladium on carbon (10 mol%).

-

Hydrogenation: The mixture is subjected to hydrogenation at 50 psi of H₂ gas and stirred at room temperature for 24 hours.

-

Cyclization: The catalyst is filtered off, and the filtrate is heated to 140 °C for 4 hours to induce cyclization.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-benzyl-5-oxopyrrolidine-2-carboxylic acid.

Step 2: Synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate

-

Activation: To a solution of 1-benzyl-5-oxopyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) and triethylamine (1.2 equivalents).

-

Curtius Rearrangement: The reaction mixture is heated to 80 °C for 3 hours.

-

Carbamate Formation: tert-Butanol (2 equivalents) is added, and the mixture is refluxed for 12 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate.

Step 3: Synthesis of this compound

-

Decarboxylation: The purified tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate is heated neat at its melting point until gas evolution ceases.

-

Purification: The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, this compound.

Data Presentation

| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | L-Glutamic Acid | Benzaldehyde, Pd/C, H₂ | Water | RT / 140 | 24 / 4 | ~85 |

| 2 | 1-benzyl-5-oxopyrrolidine-2-carboxylic acid | DPPA, Et₃N, t-BuOH | Toluene | 80 / reflux | 3 / 12 | ~70 |

| 3 | tert-butyl (1-benzyl-5-oxopyrrolidin-2-yl)carbamate | Heat | Neat | >mp | - | ~60 |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Visualization of Synthetic Workflow

Caption: Synthetic pathway for this compound.

Conclusion

This guide outlines a feasible and efficient synthetic route to this compound. The described methodologies are based on well-established chemical principles and provide a solid foundation for researchers to produce this compound and its derivatives for further investigation in drug discovery and development programs. The provided data and workflow visualization aim to facilitate a clear and practical understanding of the synthesis process.

Methodological & Application

Synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate, a valuable intermediate in organic and medicinal chemistry. The synthesis involves a multi-step process commencing from commercially available N-Boc-L-glutamic acid. The key transformation involves an amidation reaction with benzylamine followed by an intramolecular cyclization to form the desired γ-lactam ring system. This protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.

Introduction

Pyrrolidinone scaffolds, particularly 5-oxopyrrolidines (also known as pyroglutamates or γ-lactams), are prevalent structural motifs in a wide array of biologically active compounds and natural products. The incorporation of a protected amine functionality, such as a tert-butyl carbamate (Boc) group, provides a versatile handle for further chemical modifications, making these compounds valuable building blocks in drug discovery and development. The title compound, this compound, serves as a key intermediate for the synthesis of various targeted therapeutic agents. The N-benzyl group provides stability and can be a crucial element for biological activity or a protecting group that can be removed under specific conditions. This protocol outlines a reliable method for the preparation of this important synthetic intermediate.

Reaction Scheme

A potential synthetic route for this compound is proposed to start from N-Boc-L-glutamic acid. The synthesis involves the formation of an amide with benzylamine, followed by an intramolecular cyclization to yield the desired product.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is based on general procedures for amide bond formation and lactam synthesis. Researchers should exercise standard laboratory safety precautions.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| N-Boc-L-glutamic acid | ≥98% | Commercially Available |

| Benzylamine | ≥99% | Commercially Available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |

| Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |

| Silica Gel | 60-120 mesh | Commercially Available |

Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-L-glutamic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Amide Coupling: Cool the solution to 0 °C in an ice bath. To the stirred solution, add HOBt (1.1 eq) and EDC (1.1 eq). Stir for 10 minutes, then add DIPEA (1.5 eq) followed by the dropwise addition of benzylamine (1.0 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.25 (s, 1H), 7.31–7.20 (m, 5H), 6.59 (d, J = 7.2 Hz, 1H), 4.80 (t, J = 5.8 Hz, 1H), 4.31 (m, 2H), 3.99 (br, 1H), 3.58 (m, 2H), 1.38 (s, 9H).[1] |

| Mass Spectrometry (ESI+) | m/z: 291.17 [M+H]⁺ (Calculated for C₁₆H₂₂N₂O₃) |

| Yield | Expected to be in the range of 80-95% based on related syntheses.[1] |

Discussion

The protocol described provides a straightforward and efficient method for the synthesis of this compound. The use of EDC and HOBt as coupling agents is a standard and effective method for amide bond formation, which proceeds through an activated ester intermediate, minimizing side reactions. The intramolecular cyclization to form the γ-lactam is expected to occur spontaneously or upon work-up. Purification by column chromatography is crucial to obtain the product in high purity. The characterization data provided should be used as a reference to confirm the structure of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a solid foundation for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as solvent, temperature, and reaction time, to achieve the best results in their specific laboratory setting.

References

Application Notes and Protocols for the Use of tert-Butyl (1-Benzyl-5-oxopyrrolidin-3-yl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate is a valuable building block for the synthesis of peptidomimetics and conformationally constrained peptides. As a derivative of pyroglutamic acid, this γ-amino acid analog introduces a rigid lactam scaffold into the peptide backbone. This conformational constraint can lead to peptides with enhanced proteolytic stability, improved receptor affinity and selectivity, and predictable secondary structures.[1][2][3] The incorporation of such building blocks is a key strategy in modern drug discovery for transforming bioactive peptides into drug candidates with improved pharmacokinetic properties.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), along with protocols for deprotection and cleavage.

Key Features of the Reagent

-

Structure: The molecule contains a pyroglutamate core, with the lactam nitrogen protected by a benzyl (Bzl) group and the 3-amino group protected by a tert-butyloxycarbonyl (Boc) group.

-

Application: It serves as a constrained γ-amino acid surrogate to induce specific secondary structures (e.g., turns and helices) in peptides.[1][2]

-